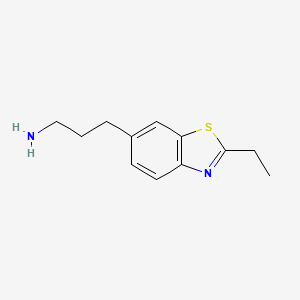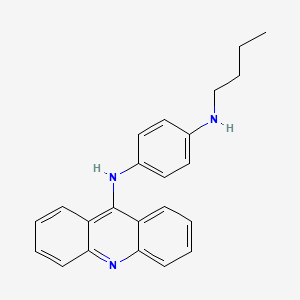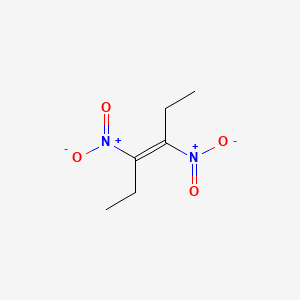
2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride is a chemical compound with a complex structure that includes methoxy groups, an aminoethyl group, and a benzyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride typically involves the condensation of 2,5-dimethoxybenzaldehyde with nitromethane under alkaline conditions to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol. This intermediate is then reduced using a boron reductant to yield 1-(2,5-dimethoxyphenyl)-2-aminoethanol .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process is designed to be environmentally friendly and cost-effective, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a sympathomimetic agent, stimulating alpha-adrenergic receptors. This leads to various physiological effects, including vasoconstriction and increased blood pressure. The molecular pathways involved include the activation of adrenergic receptors and subsequent signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound is structurally similar and shares some chemical properties.
2,5-Dimethoxybenzyl alcohol: Another related compound with similar functional groups.
Uniqueness
2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with adrenergic receptors sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
63991-15-1 |
|---|---|
Molekularformel |
C13H22ClNO3 |
Molekulargewicht |
275.77 g/mol |
IUPAC-Name |
[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(14(2)3)13(15)11-8-10(16-4)6-7-12(11)17-5;/h6-9,13,15H,1-5H3;1H |
InChI-Schlüssel |
IHKPROKNRABKBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)











![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
